molecular formula C23H19FN2O2 B3494487 2-(3,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole

2-(3,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B3494487
M. Wt: 374.4 g/mol
InChI Key: JQFCSPGILFYQMW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This particular compound is characterized by the presence of three distinct aromatic rings, each substituted with different functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core through the condensation of appropriate aldehydes and amines under acidic or basic conditions. The subsequent steps involve the introduction of the 3,4-dimethoxyphenyl, 4-fluorophenyl, and phenyl groups through various substitution reactions. These reactions often require the use of catalysts, such as palladium or copper, and specific reaction conditions, including controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced imidazole derivatives. Substitution reactions can introduce different functional groups onto the aromatic rings, leading to a wide range of substituted imidazole compounds.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-diphenyl-1H-imidazole: Lacks the 3,4-dimethoxy and 4-fluorophenyl substituents.

    2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole: Contains a methoxy group instead of the dimethoxy and fluorophenyl groups.

    2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole: Similar structure but lacks the 4-fluorophenyl group.

Uniqueness

The presence of the 3,4-dimethoxyphenyl, 4-fluorophenyl, and phenyl groups in 2-(3,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole contributes to its unique chemical properties and potential biological activities. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from other similar imidazole derivatives.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c1-27-19-13-10-17(14-20(19)28-2)23-25-21(15-6-4-3-5-7-15)22(26-23)16-8-11-18(24)12-9-16/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFCSPGILFYQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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